molecular formula C7H5ClN2O3S B3099077 5-(1H-pyrazol-5-yl)furan-2-sulfonyl chloride CAS No. 1350521-74-2

5-(1H-pyrazol-5-yl)furan-2-sulfonyl chloride

Cat. No. B3099077
CAS RN: 1350521-74-2
M. Wt: 232.64
InChI Key: FCVPAGYFRDXMSS-UHFFFAOYSA-N
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Description

5-(1H-pyrazol-5-yl)furan-2-sulfonyl chloride is a chemical compound with the molecular formula C7H5ClN2O3S and a molecular weight of 232.64. It is used in various research and development applications .

Scientific Research Applications

Synthesis and Reaction Studies

  • Synthesis and Reactions with Hydrazines or Hydrazones : Research shows that 1H-pyrazole derivatives, closely related to 5-(1H-pyrazol-5-yl)furan-2-sulfonyl chloride, can be synthesized through reactions with cyclic oxalyl compounds. These derivatives are further transformed into esters or amide derivatives, showcasing diverse chemical reactivity (Şener et al., 2002).

  • Formation of Heterocyclic Systems : The reaction of certain sulfonyl chlorides with 5-amino-1H-pyrazoles leads to the formation of novel heterocyclic systems. This process involves cyclocondensation, showcasing the compound's utility in synthesizing complex molecular structures (Kornienko et al., 2014).

Catalysis and Material Science

  • Catalytic Synthesis Using Graphene Oxide : In a study involving graphene oxide anchored sulfonic acid as a catalyst, derivatives of 1H-pyrazole were synthesized, demonstrating the role of this compound-like compounds in facilitating catalytic synthesis (Zhang et al., 2016).

  • Synthesis of Antimicrobial Compounds : Research indicates that derivatives of 1H-pyrazole, similar to this compound, can be synthesized with potential antimicrobial activity. These findings highlight the compound's relevance in the development of new antimicrobial agents (Abdelhamid et al., 2019).

  • Ionic Liquid Synthesis for Catalysis : Novel ionic liquids containing structural fragments related to this compound have been synthesized and used as efficient catalysts in chemical reactions, underlining the compound's role in the development of new catalytic materials (Moosavi‐Zare et al., 2013).

Future Directions

Pyrazole compounds, including 5-(1H-pyrazol-5-yl)furan-2-sulfonyl chloride, have potential applications in various fields due to their diverse pharmacological effects . Future research could focus on exploring these applications further, as well as developing more efficient synthesis methods and studying the compound’s mechanism of action in more detail.

properties

IUPAC Name

5-(1H-pyrazol-5-yl)furan-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O3S/c8-14(11,12)7-2-1-6(13-7)5-3-4-9-10-5/h1-4H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCVPAGYFRDXMSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)S(=O)(=O)Cl)C2=CC=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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